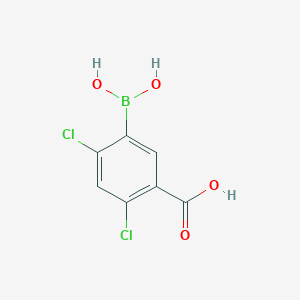
5-Carboxy-2,4-dichlorophenylboronic acid
Overview
Description
5-Carboxy-2,4-dichlorophenylboronic acid is a chemical compound with the CAS Number: 2121514-46-1. It has a molecular weight of 234.83 . It is a solid substance at room temperature .
Molecular Structure Analysis
The IUPAC name for this compound is 5-borono-2,4-dichlorobenzoic acid . The InChI code for this compound is 1S/C7H5BCl2O4/c9-5-2-6(10)4(8(13)14)1-3(5)7(11)12/h1-2,13-14H,(H,11,12) .Chemical Reactions Analysis
Boronic acids and their esters, such as this compound, are often used in Suzuki coupling reactions . They can also undergo selective hydroxylation to phenols .Physical And Chemical Properties Analysis
This compound is a solid substance at room temperature . It should be stored at a temperature between 2-8°C .Scientific Research Applications
Synthesis Enhancement in Organic Chemistry
"5-Carboxy-2,4-dichlorophenylboronic acid" plays a crucial role in enhancing the efficiency of synthesis processes in organic chemistry. It is utilized as a building block in the preparation of diverse structures through C-C couplings, demonstrating improved yields and purities. This is exemplified in the synthesis of 1,3-dioxolane-protected 5-arylthiophene-2-carboxaldehydes via a one-pot borylation–copper(I) chloride co-catalyzed Suzuki-Miyaura coupling reaction, highlighting the method's tolerance to various functional groups and its avoidance of the acidic liberation step of boronic acid species, resulting in better yields and product purities (Hergert et al., 2018).
Fluorescent Sensors and Environmental Monitoring
The compound's derivatives have been explored for environmental monitoring, particularly in the development of highly selective fluorescence sensors. For instance, carbon dots derived from 4-carboxyphenylboronic acid, a similar boronic acid derivative, have shown excellent selectivity and sensitivity for detecting benzo[a]pyrene in water, showcasing potential as efficient sensors for water quality monitoring and the detection of harmful contaminants (Sun et al., 2021).
Advanced Material Synthesis
"this compound" is instrumental in the synthesis of advanced materials. The creation of Schottky diodes using new chitin derivatives synthesized with this boronic acid as an interface layer illustrates its application in enhancing the electrical and photoelectrical properties of materials. This research opens pathways for developing novel electronic devices and sensors, leveraging the unique properties of boronic acid derivatives for interface layer optimization (Uzun et al., 2020).
Phytoremediation Enhancement
Furthermore, the interaction of plants with bacterial endophytes capable of degrading pollutants like 2,4-dichlorophenoxyacetic acid demonstrates the potential of using "this compound" derivatives in enhancing phytoremediation efforts. Such applications could lead to innovative strategies for cleaning contaminated environments, particularly in agricultural contexts where herbicide residues pose significant challenges (Germaine et al., 2006).
Safety and Hazards
properties
IUPAC Name |
5-borono-2,4-dichlorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BCl2O4/c9-5-2-6(10)4(8(13)14)1-3(5)7(11)12/h1-2,13-14H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPDMSIAATYXGCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1Cl)Cl)C(=O)O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BCl2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3Z)-3-[(oxan-4-yl)methylidene]pyrrolidine hydrochloride](/img/structure/B1485298.png)
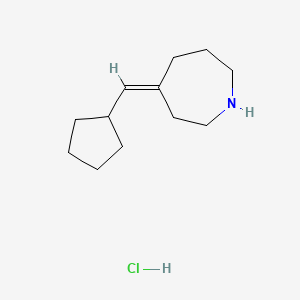
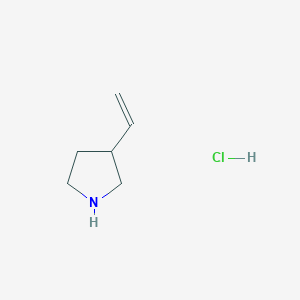
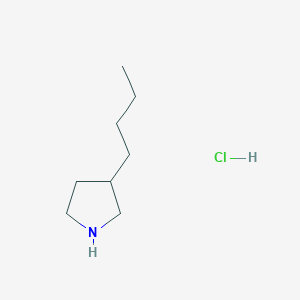

![4-[(Oxan-2-yl)methyl]-1,4-diazepan-5-one hydrochloride](/img/structure/B1485308.png)
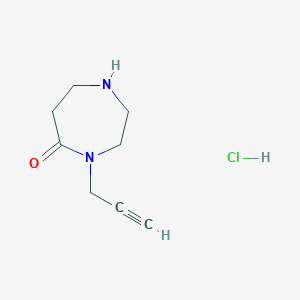
![N,N-Dimethyloctahydrocyclopenta[c]pyrrol-4-amine dihydrochloride](/img/structure/B1485310.png)
![4-{Octahydrocyclopenta[c]pyrrol-2-yl}-octahydrocyclopenta[c]pyrrole dihydrochloride](/img/structure/B1485311.png)
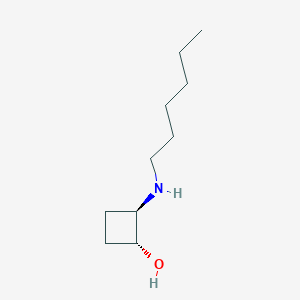

amino}propanenitrile](/img/structure/B1485316.png)
![Racemic-(1S,3S,4S,5R)-2-Benzyl 3-Ethyl 5-Hydroxy-2-Azabicyclo[2.2.1]Heptane-2,3-Dicarboxylate](/img/structure/B1485317.png)
![1-{[(4-Fluoro-3-methoxyphenyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485318.png)